molecular formula C18H36O7 B15186043 Sorbityl 1-laurate CAS No. 34311-73-4

Sorbityl 1-laurate

Cat. No.: B15186043
CAS No.: 34311-73-4
M. Wt: 364.5 g/mol
InChI Key: HYZDYRHKPFPODK-BURFUSLBSA-N
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Description

Sorbityl 1-laurate is a glycolipid compound that belongs to the family of sugar alcohol esters. It is synthesized from sorbitol, a sugar alcohol, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is widely used in various industrial applications, including cosmetics, pharmaceuticals, and food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbityl 1-laurate is typically synthesized through the esterification of sorbitol and lauric acid. The reaction involves the dehydration of sorbitol followed by esterification with lauric acid under controlled conditions. The process can be catalyzed by enzymes such as lipases, which facilitate the ester bond formation under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be intensified using various methods. One such method involves the use of deep eutectic solvents (DESs) and microwave heating to enhance the reaction yield and productivity. By increasing the reaction temperature and optimizing the solvent system, higher conversion rates and product yields can be achieved .

Chemical Reactions Analysis

Types of Reactions: Sorbityl 1-laurate undergoes several types of chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Breaking down the ester bond to yield sorbitol and lauric acid.

    Transesterification: Exchange of the ester group with another alcohol or acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbityl 1-laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sorbityl 1-laurate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in its applications as an emulsifier and stabilizer in various formulations. The molecular targets include the interfaces of different phases, where it aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Uniqueness: Sorbityl 1-laurate is unique due to its specific combination of sorbitol and lauric acid, which imparts distinct surfactant properties. Its ability to form stable emulsions under various conditions makes it particularly valuable in industrial applications. Additionally, its enzymatic synthesis offers a more environmentally friendly and efficient production method compared to traditional chemical synthesis .

Properties

CAS No.

34311-73-4

Molecular Formula

C18H36O7

Molecular Weight

364.5 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate

InChI

InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1

InChI Key

HYZDYRHKPFPODK-BURFUSLBSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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